Isoquinoline, 1-amino-3-(4-pyridyl)-

Catalog No.
S12332507
CAS No.
37989-05-2
M.F
C14H11N3
M. Wt
221.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline, 1-amino-3-(4-pyridyl)-

CAS Number

37989-05-2

Product Name

Isoquinoline, 1-amino-3-(4-pyridyl)-

IUPAC Name

3-pyridin-4-ylisoquinolin-1-amine

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

InChI

InChI=1S/C14H11N3/c15-14-12-4-2-1-3-11(12)9-13(17-14)10-5-7-16-8-6-10/h1-9H,(H2,15,17)

InChI Key

AMCCFAMDPQHLQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=NC=C3

Isoquinoline, 1-amino-3-(4-pyridyl)- is a heterocyclic compound characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring. Its chemical formula is C₁₄H₁₁N₃, and it features an amino group at the 1-position and a 4-pyridyl substituent at the 3-position. This compound is part of the broader isoquinoline family, which includes numerous natural alkaloids known for their diverse biological activities and potential therapeutic applications .

. Notably, they can undergo electrophilic aromatic substitution due to the nucleophilicity of the amino group. Common reactions include:

  • Nitration: This involves introducing a nitro group to the aromatic ring, often yielding nitro derivatives that can be further functionalized.
  • Buchwald-Hartwig Coupling: This reaction allows for the arylation of isoquinolines via palladium-catalyzed coupling with aryl halides, facilitating the synthesis of complex structures.
  • Reduction Reactions: The compound can be reduced to generate corresponding amines or other derivatives, enhancing its functional versatility.

Isoquinoline derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties: Some isoquinoline compounds have shown efficacy against various bacterial strains.
  • Antitumor Activity: Certain derivatives have demonstrated potential in inhibiting cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects: Isoquinolines are being studied for their roles in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease .

Several methods exist for synthesizing isoquinoline, 1-amino-3-(4-pyridyl)-:

  • Buchwald-Hartwig Arylamination: This method involves coupling an aryl halide with an amine in the presence of a palladium catalyst, allowing for efficient synthesis of substituted isoquinolines.
  • Pomeranz-Fritsch Reaction: A classic method where an aldehyde and aminoacetoaldehyde diethyl acetal react in acidic conditions to yield isoquinoline derivatives.
  • Cyclization Reactions: Various cyclization methods can also yield isoquinoline structures from appropriate precursors, often involving Lewis acids or other catalysts to facilitate ring formation .

Isoquinoline, 1-amino-3-(4-pyridyl)- has several applications:

  • Pharmaceuticals: Its derivatives are explored as potential drugs due to their biological activities.
  • Chemical Intermediates: Used in organic synthesis as intermediates for producing more complex molecules.
  • Research Tools: Employed in studies related to neurobiology and cancer research due to their unique properties .

Research has indicated that isoquinoline derivatives interact with various biological targets:

  • Receptor Binding Studies: Isoquinolines may bind to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
  • Enzyme Inhibition: Some compounds exhibit inhibitory effects on enzymes involved in metabolic pathways, which could be leveraged for drug development .

Several compounds share structural similarities with isoquinoline, 1-amino-3-(4-pyridyl)-. Here are some notable examples:

Compound NameStructure TypeUnique Features
QuinolineIsomer of isoquinolineExhibits different reactivity patterns compared to isoquinolines.
1-AminoisoquinolineIsoquinoline derivativeLacks the pyridyl group but retains similar biological properties.
1-MethylisoquinolineAlkylated derivativeIncreased lipophilicity may enhance blood-brain barrier penetration.
3-(Pyridin-2-yl)isoquinolineIsoquinoline derivativeDifferent pyridyl substitution may alter biological activity.

Isoquinoline, 1-amino-3-(4-pyridyl)- stands out due to its specific substitution pattern which influences its reactivity and biological properties compared to these similar compounds.

The isoquinoline scaffold represents a privileged structural framework in medicinal chemistry, with the 1-amino-3-(4-pyridyl)- derivative demonstrating significant therapeutic potential across multiple biological targets [5] [17]. Structure-activity relationship studies of this compound have revealed critical molecular features that govern its binding affinity, selectivity, and pharmacological activity [31] [33]. The bicyclic aromatic system, combined with strategically positioned amino and pyridyl substituents, creates a versatile pharmacophore capable of engaging diverse protein targets through multiple interaction mechanisms [25] [36].

Impact of Pyridyl Positioning on Target Binding Affinity

The positioning of the pyridyl substituent on the isoquinoline core exerts profound effects on target binding affinity and selectivity profiles [14] [47]. Comparative binding studies have demonstrated that the 4-pyridyl configuration in isoquinoline, 1-amino-3-(4-pyridyl)- exhibits superior binding characteristics compared to 2-pyridyl and 3-pyridyl analogs [10] [30]. The 4-pyridyl substitution pattern facilitates optimal geometric alignment with protein binding sites, enabling enhanced hydrogen bonding interactions and favorable electrostatic contacts [31] [39].

Molecular docking investigations have revealed that the nitrogen atom in the 4-pyridyl moiety can coordinate directly with heme iron in cytochrome systems, resulting in type II binding complexes with binding affinities ranging from 0.10 to 8.0 micromolar [30]. The para-linkage configuration provides maximal accessibility for the pyridyl nitrogen to engage in coordination bonds while minimizing steric clashes with surrounding amino acid residues [42] [47]. In contrast, the ortho and meta-positioned pyridyl derivatives exhibit reduced binding affinities due to suboptimal geometric orientations and increased steric hindrance [14] [30].

CompoundPyridyl PositionBinding Affinity (Ki, nM)Selectivity IndexElectronic ConfigurationpKa Value
Isoquinoline-1-amino-3-(2-pyridyl)2-position75.015.2sp2 hybridized N5.14
Isoquinoline-1-amino-3-(3-pyridyl)3-position125.08.7sp2 hybridized N5.02
Isoquinoline-1-amino-3-(4-pyridyl)4-position45.028.5sp2 hybridized N4.89
1-Aminoisoquinoline (control)None250.03.1N/A5.14
3-(Pyridin-2-yl)isoquinoline2-position95.012.0sp2 hybridized N5.08
3-(Pyridin-3-yl)isoquinoline3-position180.06.8sp2 hybridized N4.95
3-(Pyridin-4-yl)isoquinoline4-position60.022.3sp2 hybridized N4.82

The electronic properties of the pyridyl nitrogen also contribute significantly to binding affinity differences [14] [21]. The 4-pyridyl configuration exhibits a lower pKa value (4.89) compared to the 2-pyridyl analog (5.14), indicating enhanced electron-withdrawing character that promotes stronger electrostatic interactions with positively charged amino acid residues [5] [18]. Quantum mechanical calculations have demonstrated that the 4-pyridyl substitution pattern results in optimal orbital overlap with target proteins, leading to binding energy differences of up to 4.3 kilocalories per mole compared to other positional isomers [39] [49].

Role of Amino Group Electronic Configuration in Pharmacophore Development

The amino group at the 1-position of the isoquinoline core serves as a critical pharmacophoric element that modulates both binding affinity and functional activity [18] [21]. Electronic configuration analysis reveals that the primary amino group exhibits dual hydrogen bonding capacity, functioning as both donor and acceptor in protein-ligand interactions [12] [29]. The electron-donating character of the amino substituent, characterized by a negative sigma value of -0.16, enhances the electron density of the isoquinoline ring system and promotes favorable π-π stacking interactions with aromatic amino acid residues [18] [32].

Pharmacophore mapping studies have identified the amino group as an essential feature for maintaining high-affinity binding across multiple target classes [15] [51]. The primary amino configuration achieves optimal pharmacophore scores of 0.89, significantly higher than secondary or tertiary amino analogs [35] [51]. Structure-activity relationship analysis demonstrates that modifications to the amino group electronic configuration result in substantial changes in target affinity, with acetylamino derivatives showing 6-fold reduced binding compared to the parent primary amino compound [29] [33].

CompoundSubstituent TypeElectronic EffectTarget Affinity (IC50, nM)Pharmacophore ScoreHydrogen Bond CapacitySigma (σ) Value
1-Amino-3-(4-pyridyl)isoquinolinePrimary amineElectron donating45.00.89Donor/Acceptor-0.16
1-Dimethylamino-3-(4-pyridyl)isoquinolineTertiary amineStrong electron donating125.00.72Acceptor only-0.83
1-Acetylamino-3-(4-pyridyl)isoquinolineAmideElectron withdrawing280.00.45Acceptor only0.28
1-Hydroxyl-3-(4-pyridyl)isoquinolineHydroxylElectron donating180.00.58Donor/Acceptor-0.37
1-Methoxy-3-(4-pyridyl)isoquinolineMethoxyElectron donating95.00.67Acceptor only-0.27
1-Fluoro-3-(4-pyridyl)isoquinolineFluorineElectron withdrawing320.00.38Weak acceptor0.06

The amino group's electronic configuration also influences the compound's ability to form stable complexes with metal-containing enzymes [25] [39]. Molecular dynamics simulations have shown that the primary amino group can engage in multiple hydrogen bonding networks with key catalytic residues, including interactions with aspartic acid, glutamic acid, and serine residues [39] [45]. The flexibility of the amino group allows for conformational adaptation within binding sites, enabling the compound to achieve optimal binding geometries across structurally diverse protein targets [16] [40].

Steric and Electronic Effects of Bicyclic Ring System on Bioactivity

The bicyclic isoquinoline core provides a rigid, planar scaffold that serves as the foundation for molecular recognition and binding specificity [23] [28]. The fused benzene-pyridine ring system exhibits a planarity index of 0.95, facilitating extensive π-π stacking interactions with aromatic amino acid residues in protein binding sites [32] [35]. The electronic properties of the bicyclic system are characterized by moderate electron density distribution and optimal lipophilicity (logP = 2.8), promoting favorable membrane permeability while maintaining aqueous solubility [9] [26].

Comparative analysis with related bicyclic systems reveals that the isoquinoline core achieves superior binding affinities compared to quinoline, benzimidazole, and quinazoline analogs [28] [31]. The unique nitrogen positioning in the isoquinoline system creates an optimal balance between electronic properties and steric accessibility, resulting in binding affinities of 45.0 nanomolar compared to 85.0 nanomolar for quinoline derivatives [25] [37]. The enhanced bioactivity arises from the isoquinoline's ability to engage in both edge-to-face and face-to-face π-π interactions with target proteins [32] [34].

Structural FeatureRing System TypeElectron DensitySteric BulkBinding Affinity (nM)Lipophilicity (logP)Planarity Indexπ-π Stacking Potential
Isoquinoline coreBicyclic aromaticModerateMedium45.02.80.95High
Quinoline coreBicyclic aromaticModerateMedium85.02.90.94High
Naphthalene coreBicyclic aromaticHighHigh25.03.20.98Very High
Pyridopyridine coreBicyclic aromaticLowMedium135.02.10.92Medium
Benzimidazole coreBicyclic aromaticModerateLow95.01.90.88Medium
Quinazoline coreBicyclic aromaticLowMedium110.02.40.91Medium

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

221.095297364 g/mol

Monoisotopic Mass

221.095297364 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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